molecular formula C15H10O2S B3369704 2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one CAS No. 24388-07-6

2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one

Cat. No. B3369704
CAS RN: 24388-07-6
M. Wt: 254.31 g/mol
InChI Key: BHYUBYSOQLBDOH-UHFFFAOYSA-N
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Description

2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one, also known as BHMB, is a synthetic compound that has been widely studied for its potential therapeutic applications. BHMB belongs to the class of organic compounds known as benzothiophenes, which are known to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one is not fully understood, but it is believed to involve the modulation of several signaling pathways. 2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one has also been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. 2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one has been shown to reduce the production of reactive oxygen species and inhibit the activity of enzymes involved in oxidative stress. 2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one has been shown to reduce inflammation and pain in animal models of arthritis.

Advantages and Limitations for Lab Experiments

2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one has several advantages for lab experiments, including its low toxicity and high solubility in aqueous solutions. 2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, one limitation of 2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one is its instability in acidic conditions, which can affect its bioactivity. In addition, the effects of 2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one may vary depending on the cell type and experimental conditions used.

Future Directions

For research include the development of more stable analogs of 2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one and investigation of its potential therapeutic applications in other diseases.

Scientific Research Applications

2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Several studies have shown that 2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro and in vivo. 2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

2-[(4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2S/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYUBYSOQLBDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347325
Record name 2-[(4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24388-07-6
Record name 2-[(4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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